Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)

Descripción general

Descripción

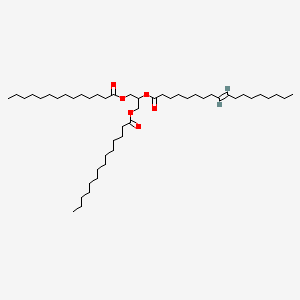

1,3-Dimiristoil-2-Oleoil-rac-glicerol (a menudo abreviado como MOP) es un triacilglicerol compuesto de tres cadenas de ácidos grasos unidas a un esqueleto de glicerol. Específicamente, contiene ácido mirístico (C14:0) en la posición sn-1, ácido oleico (C18:1) en la posición sn-2 y ácido palmítico (C16:0) en la posición sn-3 . Los triacilgliceroles son componentes esenciales de las membranas biológicas y sirven como moléculas de almacenamiento de energía.

Métodos De Preparación

La síntesis de MOP implica la esterificación del glicerol con los ácidos grasos respectivos. Estos son los pasos:

-

Síntesis Química: : La reacción típicamente ocurre en presencia de catalizadores ácidos. Por ejemplo:

- El ácido mirístico (C14:0) reacciona con el glicerol para formar 1-miristatoil-rac-glicerol.

- Luego se agrega ácido oleico (C18:1) a la mezcla de reacción para producir 1,3-dimiristatoil-2-oleoil-rac-glicerol.

-

Producción Industrial: : MOP se puede producir a gran escala utilizando rutas sintéticas similares. Los métodos industriales pueden involucrar catálisis enzimática o procesos químicos.

Análisis De Reacciones Químicas

MOP experimenta varias reacciones, incluidas:

Hidrólisis: Ruptura de los enlaces éster por lipasas u otras enzimas.

Oxidación: Procesos oxidativos que afectan las cadenas de ácidos grasos.

Reducción: Reducción de los grupos carbonilo en los ácidos grasos.

Sustitución: Reacciones de sustitución en las posiciones sn-1, sn-2 o sn-3.

Los reactivos y las condiciones comunes dependen del tipo específico de reacción. Los principales productos incluyen ácidos grasos libres, monoacilgliceroles y diacilgliceroles.

4. Aplicaciones en Investigación Científica

MOP encuentra aplicaciones en varios campos:

Investigación Biológica: Estudio del metabolismo lipídico, la estructura de la membrana y las interacciones lípido-proteína.

Administración de Fármacos: Como portador lipídico en formulaciones de fármacos.

Cosméticos: Utilizado en productos para el cuidado de la piel debido a sus propiedades humectantes.

Aplicaciones Científicas De Investigación

Food Industry

- Emulsifier and Stabilizer : Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) is used as an emulsifier in food products. It helps stabilize mixtures of oil and water, enhancing texture and shelf life. This application is particularly beneficial in products like dressings and sauces where uniform consistency is desired.

- Nutritional Supplement : Due to its fatty acid composition, it can also serve as a source of essential fatty acids, contributing to nutritional formulations aimed at improving health outcomes.

Pharmaceutical Applications

- Drug Delivery Systems : This compound has been explored for use in lipid-based drug delivery systems. Its ability to form lipid nanoparticles enhances the bioavailability of poorly soluble drugs. Research indicates that lipid nanoparticles can improve the therapeutic efficacy of various agents by facilitating their transport through biological membranes.

- Therapeutic Agent Carrier : In recent studies, glycerol esters have been utilized to encapsulate therapeutic agents, improving their stability and controlled release profiles. For instance, formulations incorporating this compound have shown promise in delivering anti-cancer drugs effectively .

Biotechnology

- Cell Culture Media : Glycerol derivatives are often included in cell culture media as a carbon source or stabilizing agent for proteins during storage and transport. The presence of glycerol can enhance cell viability and protein yield during bioprocessing.

- Biodiesel Production : The compound's fatty acid profile makes it a potential candidate for biodiesel production through transesterification processes. Research shows that triacylglycerols can be converted into biodiesel with favorable yields.

Case Study 1: Lipid Nanoparticle Formulations

A study published in Journal of Controlled Release demonstrated the efficacy of lipid nanoparticles formulated with glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) in delivering hydrophobic drugs. The results indicated enhanced solubility and improved pharmacokinetics compared to traditional formulations.

Case Study 2: Food Emulsification

In a comparative analysis published in Food Chemistry, researchers evaluated the emulsifying properties of glycerol esters against conventional emulsifiers. Findings revealed that glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) provided superior stability under varying temperature conditions, making it an excellent candidate for food applications.

Mecanismo De Acción

Los efectos de MOP son dependientes del contexto. Puede influir en la señalización celular, la fluidez de la membrana y las balsas lipídicas. Los objetivos moleculares incluyen enzimas involucradas en el metabolismo lipídico.

Comparación Con Compuestos Similares

La singularidad de MOP radica en su composición específica de ácidos grasos. Los compuestos similares incluyen otros triacilgliceroles con diferentes combinaciones de ácidos grasos.

Actividad Biológica

Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate), also known as a triacylglycerol, is a complex lipid that plays significant roles in biological systems, particularly in energy storage and cellular signaling. This article explores its biological activity through various studies, case reports, and relevant data tables.

Chemical Structure and Properties

Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) is classified as a triacylglycerol, consisting of three fatty acid chains esterified to a glycerol backbone. Its structure can be represented as follows:

- Molecular Formula: C57H106O6

- Molecular Weight: 887.448 g/mol

- CAS Registry Number: 29590-02-1

The compound features two tetradecanoate (C14) chains and one octadecenoate (C18:1) chain, contributing to its unique physical and chemical properties.

Energy Storage and Metabolism

As a triacylglycerol, glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) serves primarily as an energy reservoir in adipose tissue. Upon hydrolysis by lipases, it releases fatty acids that can be utilized for energy production through beta-oxidation in mitochondria. The presence of unsaturated fatty acids like octadecenoate also influences metabolic pathways by modulating membrane fluidity and signaling pathways related to inflammation and insulin sensitivity .

Role in Cell Signaling

Recent studies indicate that triacylglycerols can act as signaling molecules. For instance, the hydrolysis of glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) may produce bioactive lipids that participate in various signaling cascades, including those involved in inflammation and cellular stress responses. The generation of lysophosphatidic acid (LPA) from phospholipids has been linked to cell proliferation and migration .

Study on Inflammatory Response

A study investigated the effects of glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) on inflammatory markers in human endothelial cells. The results indicated that treatment with this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential anti-inflammatory properties that may be beneficial in conditions such as atherosclerosis .

Impact on Lipid Metabolism

Another research effort focused on the modulation of lipid metabolism by glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) in diabetic models. The compound improved insulin sensitivity by enhancing fatty acid oxidation rates and decreasing triglyceride accumulation in liver tissues. This indicates its potential role in managing metabolic disorders .

Data Table: Biological Effects Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Energy Storage | High | Hydrolysis to release fatty acids for beta-oxidation |

| Anti-inflammatory | Decreased IL-6 & TNF-alpha | Modulation of inflammatory pathways |

| Insulin Sensitivity | Improved | Enhanced fatty acid oxidation; reduced hepatic triglycerides |

Propiedades

IUPAC Name |

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMOOAFQVREVIF-VHXPQNKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301781 | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(14:0/18:1(9Z)/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66908-04-1 | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.